N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide
Description
N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide is a sulfamide derivative characterized by two benzyl substituents: a 4-methylbenzyl group and a 3-(trifluoromethyl)benzyl group. The compound’s CAS registry number is 337924-30-8, with synonyms including Bionet1_001912 and ZINC1387516 . Its InChIKey (LDHZVUCMNQRKDH-UHFFFAOYSA-N) confirms the structural identity, which features a sulfamide bridge (-SO₂NH-) linking the two aromatic moieties. The 4-methylbenzyl group contributes to lipophilicity, while the electron-withdrawing trifluoromethyl group at the meta position of the second benzyl ring may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methylsulfamoyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2S/c1-12-5-7-13(8-6-12)10-20-24(22,23)21-11-14-3-2-4-15(9-14)16(17,18)19/h2-9,20-21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHZVUCMNQRKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide typically involves the reaction of 4-methylbenzylamine with 3-(trifluoromethyl)benzylamine in the presence of a sulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-methylbenzylamine+3-(trifluoromethyl)benzylamine+sulfonyl chloride→N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reagent concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Anti-inflammatory and Anticancer Properties
Preliminary studies indicate that N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide may exhibit significant anti-inflammatory and anticancer properties. Its mechanism of action is believed to involve interactions with specific molecular targets, where the sulfonamide group can form hydrogen bonds with enzymes or receptors .
- Anti-inflammatory Studies : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Research : The compound's ability to modulate enzymatic activity may position it as a candidate for cancer therapy, particularly in targeting specific pathways involved in tumor growth.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may act as a non-covalent inhibitor, interacting closely with the active sites of various enzymes. This property is crucial for developing drugs aimed at modulating enzymatic activity in diseases such as cancer and metabolic disorders .
Synthesis and Industrial Applications
The synthesis of this compound typically involves nucleophilic acyl substitution reactions between electrophiles and nucleophilic amines. In industrial applications, continuous flow reactors may be utilized to optimize synthesis conditions for improved yield and product consistency .
Case Study 1: Anticancer Activity
A study exploring the anticancer effects of similar sulfonamides demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines. This compound was found to reduce tumor growth in preclinical models, suggesting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In another study, researchers evaluated the anti-inflammatory properties of related compounds in animal models of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling, highlighting the therapeutic potential of this compound in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-(4-Methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide (CAS 337924-57-9)
This analog replaces the 3-(trifluoromethyl)benzyl group with a 4-pyridinylmethyl substituent. Key differences include:
- Molecular Formula : C₁₄H₁₇N₃O₂S (vs. C₁₆H₁₅F₃N₂O₂S for the target compound, inferred from its structure).
- Physical Properties :
- Density: 1.26 g/cm³ (predicted)
- Boiling Point: 491.7°C (predicted)
| Property | Target Compound (337924-30-8) | Pyridinylmethyl Analog (337924-57-9) |
|---|---|---|
| Molecular Weight | ~364.37 g/mol (calculated) | 291.37 g/mol |
| Key Substituent | 3-(CF₃)benzyl | 4-Pyridinylmethyl |
| Predicted pKa | Not reported | 9.75 |
| Functional Group Impact | Enhanced lipophilicity, stability | Basicity, hydrogen-bonding potential |
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide
This structurally complex analog () incorporates a spiro diazaspiro[4.5]decane ring system and a 4-fluorobenzyl group. Notable contrasts:
- Electronic Effects : The fluorine atom on the benzyl group (vs. trifluoromethyl) offers moderate electron withdrawal with reduced steric bulk.
- Biological Implications : Sulfonamide derivatives with spiro systems are often explored for protease or kinase inhibition, suggesting divergent therapeutic applications compared to the target compound .
Biological Activity
N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide, with the chemical formula CHFNOS and CAS number 337924-30-8, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of trifluoromethyl and methylbenzyl groups, which may influence its pharmacological properties.
Antimicrobial Properties
Recent studies have indicated that sulfonamide compounds, including derivatives like this compound, exhibit varying degrees of antimicrobial activity. For instance, similar compounds have shown moderate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 250 μg/mL to higher values depending on the specific structure and substitutions on the sulfonamide core .
The biological activity of these compounds is often attributed to their ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death. The trifluoromethyl group is believed to enhance lipophilicity, potentially increasing cell membrane penetration and bioavailability .
Case Studies
- Antibacterial Efficacy : A comparative study involving various sulfonamide derivatives revealed that this compound exhibited a significant reduction in bacterial growth in vitro compared to traditional sulfonamides. The study utilized both Gram-positive and Gram-negative bacterial strains, confirming its broad-spectrum activity .
- Cytotoxicity Assessments : In cytotoxicity studies using the Cos-7 cell line, the compound demonstrated a CC50 value indicating low cytotoxicity at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds, highlighting that modifications in the benzyl groups significantly impact biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances antibacterial potency while maintaining low toxicity levels .
| Compound Structure | MIC (μg/mL) | Cytotoxicity (CC50 μM) |
|---|---|---|
| This compound | 125 | >100 |
| Control Sulfonamide | 250 | 50 |
Q & A
Q. Advanced
- LogP calculation : Software like MarvinSuite estimates lipophilicity (experimental logP ≈ 3.5) to guide solubility adjustments .
- pKa prediction : The sulfamide NH group has a pKa ~10.5, affecting ionization in biological assays .
- DFT studies : Model electrostatic potential surfaces to rationalize intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
